molecular formula C8H12N2OS B14425700 (NZ)-N-(4-cyclopropyl-2,2-dimethyl-1,3-thiazol-5-ylidene)hydroxylamine

(NZ)-N-(4-cyclopropyl-2,2-dimethyl-1,3-thiazol-5-ylidene)hydroxylamine

Cat. No.: B14425700
M. Wt: 184.26 g/mol
InChI Key: BFYDWUOVWDRUNO-YFHOEESVSA-N
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Description

(NZ)-N-(4-cyclopropyl-2,2-dimethyl-1,3-thiazol-5-ylidene)hydroxylamine is a synthetic organic compound characterized by its unique thiazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (NZ)-N-(4-cyclopropyl-2,2-dimethyl-1,3-thiazol-5-ylidene)hydroxylamine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-aminothiol and a carbonyl compound.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents like diazomethane or cyclopropylcarbene.

    Dimethyl Substitution: The dimethyl groups can be introduced through alkylation reactions using methylating agents such as methyl iodide.

    Hydroxylamine Formation: The final step involves the formation of the hydroxylamine group, which can be achieved through the reaction of the thiazole derivative with hydroxylamine hydrochloride under basic conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may vary depending on the desired substitution, but common reagents include halogens, nucleophiles, and electrophiles.

Major Products:

    Oxidation Products: Oximes, nitroso derivatives.

    Reduction Products: Amines.

    Substitution Products: Various substituted thiazole derivatives.

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Materials Science:

Biology and Medicine:

    Drug Development: Potential use as a pharmacophore in the design of new therapeutic agents.

    Biological Probes: Can be used in the development of probes for studying biological processes.

Industry:

    Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which (NZ)-N-(4-cyclopropyl-2,2-dimethyl-1,3-thiazol-5-ylidene)hydroxylamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring and hydroxylamine group are key functional groups that contribute to its reactivity and binding affinity.

Comparison with Similar Compounds

    (NZ)-N-(4-cyclopropyl-2,2-dimethyl-1,3-thiazol-5-ylidene)amine: Similar structure but lacks the hydroxylamine group.

    (NZ)-N-(4-cyclopropyl-2,2-dimethyl-1,3-thiazol-5-ylidene)hydrazine: Contains a hydrazine group instead of hydroxylamine.

Uniqueness:

  • The presence of the hydroxylamine group in (NZ)-N-(4-cyclopropyl-2,2-dimethyl-1,3-thiazol-5-ylidene)hydroxylamine imparts unique reactivity and potential biological activity compared to its analogs.
  • The cyclopropyl and dimethyl substitutions enhance its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H12N2OS

Molecular Weight

184.26 g/mol

IUPAC Name

(NZ)-N-(4-cyclopropyl-2,2-dimethyl-1,3-thiazol-5-ylidene)hydroxylamine

InChI

InChI=1S/C8H12N2OS/c1-8(2)9-6(5-3-4-5)7(10-11)12-8/h5,11H,3-4H2,1-2H3/b10-7-

InChI Key

BFYDWUOVWDRUNO-YFHOEESVSA-N

Isomeric SMILES

CC1(N=C(/C(=N/O)/S1)C2CC2)C

Canonical SMILES

CC1(N=C(C(=NO)S1)C2CC2)C

Origin of Product

United States

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